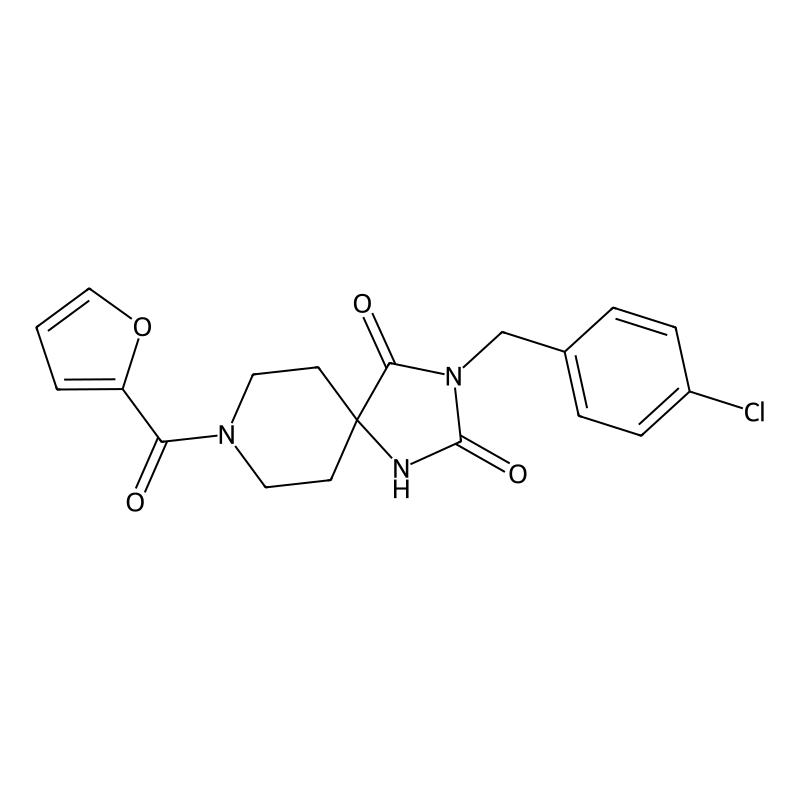

3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

There is limited information currently available on the scientific research application of 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CTD-未知).

- Chemical Databases: Resources like the Chemical Translation Database (CTD) list the compound but do not provide any details on its use in scientific research [].

Future Research Directions:

The structure of the molecule suggests potential areas for future research. The molecule contains several functional groups that are commonly found in biologically active molecules, such as:

- 1,3,8-triazaspiro[4.5]decane scaffold: This scaffold is present in some medicines, and researchers might explore this compound for similar applications [].

- Furan-2-carbonyl group: This group is found in some natural products with various biological activities.

- Chlorobenzyl group: This group can participate in various chemical reactions and might influence the molecule's properties.

Further Investigation:

- Scientific literature databases like PubMed or ScienceDirect can be searched for recent publications mentioning the compound.

- Patent databases might reveal information on the synthesis or potential applications of the compound.

3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound featuring a spirocyclic structure that integrates a triaza moiety with a furan-2-carbonyl group and a chlorobenzyl substituent. Its unique architecture is characterized by the presence of multiple functional groups, including carbonyl and aromatic systems, which contribute to its potential reactivity and biological activity. The compound's molecular formula is C₁₄H₁₃ClN₃O₃, and it has a molecular weight of approximately 304.73 g/mol.

- Nucleophilic Substitution: The chlorobenzyl group may undergo nucleophilic attack, leading to the substitution of the chlorine atom.

- Condensation Reactions: The carbonyl groups can react with nucleophiles to form larger molecular structures or cyclic compounds.

- Reduction Reactions: The carbonyl functionalities can be reduced to alcohols or amines under appropriate conditions.

Preliminary studies suggest that 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits notable biological activities. Potential mechanisms of action may include:

- Antimicrobial Activity: The compound could show effectiveness against various bacterial strains due to its complex structure that might interact with microbial enzymes.

- Antitumor Properties: Initial investigations indicate that similar compounds with spirocyclic structures often demonstrate cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects: The presence of the furan moiety may contribute to anti-inflammatory properties through modulation of inflammatory pathways.

The synthesis of 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several steps:

- Formation of the Triaza Framework: This can be achieved through cyclization reactions involving suitable precursors containing nitrogen atoms.

- Introduction of the Furan-2-carbonyl Group: This step may involve the reaction of furan derivatives with carbonylating agents.

- Substitution Reaction for Chlorobenzyl Group: The chlorobenzyl moiety can be introduced via nucleophilic substitution on a suitable precursor.

Due to its unique structure, 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has potential applications in various fields:

- Pharmaceuticals: As a lead compound for drug development targeting microbial infections or cancer treatment.

- Agricultural Chemicals: Potential use as an agrochemical for pest control due to its biological activity.

- Material Science: Its unique structural properties might be explored in the development of novel materials or polymers.

Interaction studies are crucial for understanding the biological mechanisms and potential therapeutic applications of 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. These studies typically focus on:

- Binding Affinity Studies: Assessing how well the compound binds to specific enzymes or receptors.

- Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent intracellular behavior.

- Metabolic Stability Tests: Evaluating how stable the compound is under physiological conditions.

Several compounds share structural similarities with 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Diarylureas | Contains urea linkages | Known for herbicidal activity |

| Spirocyclic Amides | Spirocyclic structures with amide groups | Often exhibit antitumor properties |

| Furan Derivatives | Aromatic furan rings | Varied biological activities including anti-inflammatory effects |

The uniqueness of 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific combination of triazole and spirocyclic features along with diverse functional groups that enhance its reactivity and potential biological applications compared to these similar compounds.